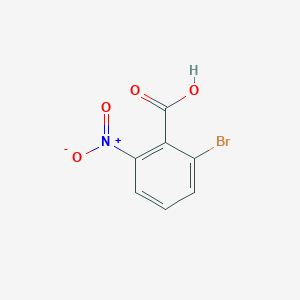

2-Bromo-6-nitrobenzoic acid

Description

Significance and Context in Contemporary Organic Synthesis

In the realm of modern organic synthesis, 2-bromo-6-nitrobenzoic acid serves as a pivotal intermediate, primarily valued for its capacity to introduce ortho-substituted functionalities with a high degree of regiocontrol. chemimpex.com The presence of the electron-withdrawing nitro group and the sterically demanding bromine atom significantly influences the reactivity of the aromatic ring and the carboxylic acid group. This orchestrated functionality allows for selective transformations, making it an essential precursor in the construction of intricate molecular architectures. chemimpex.comresearchgate.net

The compound is particularly instrumental in the synthesis of heterocyclic compounds, which form the backbone of many pharmaceutical agents. sigmaaldrich.com The strategic positioning of the bromo and nitro groups facilitates intramolecular cyclization reactions, leading to the formation of various nitrogen-containing heterocyclic systems. researchgate.net Furthermore, the bromine atom can be readily displaced or participate in cross-coupling reactions, while the nitro group can be reduced to an amino group, opening up a plethora of synthetic possibilities for creating libraries of novel compounds for drug discovery and materials science. chemimpex.comfrontiersin.org Its utility is underscored by its role as an important intermediate in the development of anti-inflammatory and analgesic drugs. chemimpex.com

Research Landscape of Halogenated Nitrobenzoic Acids

This compound is part of a larger family of halogenated nitrobenzoic acids, each with its own distinct reactivity profile and applications. The position of the halogen and nitro substituents on the benzoic acid scaffold dramatically alters the electronic and steric environment of the molecule, thereby dictating its synthetic utility. For instance, isomers such as 2-bromo-3-nitrobenzoic acid, 2-bromo-4-nitrobenzoic acid, and 2-bromo-5-nitrobenzoic acid exhibit different reactivities in nucleophilic aromatic substitution and cross-coupling reactions. sigmaaldrich.comtcichemicals.comsigmaaldrich.com

The research in this area often involves comparative studies of these isomers to understand the structure-activity relationships and to select the most suitable starting material for a specific synthetic target. For example, the synthesis of 2-bromo-4-nitrobenzoic acid is utilized in the preparation of the androgen receptor antagonist bicalutamide (B1683754) and its analogs. tcichemicals.com The broader class of halogenated organic compounds, to which these acids belong, is a subject of intense research due to their widespread presence and diverse applications, ranging from pharmaceuticals to agrochemicals. chemimpex.com

Emerging Research Directions and Challenges

The future of research involving this compound is poised to expand into several exciting areas. One of the key emerging directions is its application in materials science for the development of specialty polymers and coatings, where its unique chemical properties can be harnessed to create materials with enhanced thermal stability and specific electronic characteristics. chemimpex.com Furthermore, its role as a reagent in analytical chemistry for the detection and quantification of various substances is an area of growing interest. chemimpex.com

However, the use of this compound is not without its challenges. The synthesis of this and other polysubstituted benzoic acids can sometimes require harsh reaction conditions, multi-step procedures, and the use of hazardous reagents, which pose challenges for large-scale, environmentally friendly production. chemicalbook.com Therefore, a significant research effort is being directed towards the development of more efficient, catalytic, and sustainable synthetic methodologies. The exploration of novel catalytic systems for the functionalization of the C-Br bond and the selective transformation of the nitro group are active areas of investigation. Overcoming these synthetic hurdles will be crucial for unlocking the full potential of this compound as a versatile building block in the creation of next-generation pharmaceuticals, functional materials, and other high-value chemical products.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 38876-67-4 | nih.gov |

| Molecular Formula | C₇H₄BrNO₄ | nih.gov |

| Molecular Weight | 246.01 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| SMILES | C1=CC(=C(C(=C1)Br)C(=O)O)N+[O-] | nih.gov |

| InChI | InChI=1S/C7H4BrNO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11) | nih.gov |

| InChIKey | KWNBOCMNFKJJCK-UHFFFAOYSA-N | nih.gov |

| XLogP3 | 0.9 | nih.gov |

| Monoisotopic Mass | 244.93237 Da | nih.gov |

Table 2: Comparison of Selected Halogenated Nitrobenzoic Acid Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications/Research Interest |

| This compound | 38876-67-4 | C₇H₄BrNO₄ | 246.01 | Intermediate for pharmaceuticals (anti-inflammatory, analgesic), building block for heterocycles. chemimpex.comresearchgate.net |

| 2-Bromo-3-nitrobenzoic acid | 573-54-6 | C₇H₄BrNO₄ | 246.01 | Preparation of 3-substituted 5-nitroisocoumarins and 2-bromo-3-nitrobenzaldehyde. sigmaaldrich.com |

| 2-Bromo-4-nitrobenzoic acid | 16426-64-5 | C₇H₄BrNO₄ | 246.01 | Synthetic intermediate for bicalutamide and its analogs (androgen receptor antagonists). tcichemicals.com |

| 2-Bromo-5-nitrobenzoic acid | 943-14-6 | C₇H₄BrNO₄ | 246.01 | Used in the preparation of 2-bromo-5-nitrobenzophenone. sigmaaldrich.com |

| 2-Bromo-6-fluoro-4-nitrobenzoic acid | 1610060-59-7 | C₇H₃BrFNO₄ | 264.00 | Research chemical with potential applications in medicinal chemistry due to the presence of fluorine. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNBOCMNFKJJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543118 | |

| Record name | 2-Bromo-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38876-67-4 | |

| Record name | 2-Bromo-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 2 Bromo 6 Nitrobenzoic Acid Reactivity

Electron Transfer and Redox Mechanisms

The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of 2-bromo-6-nitrobenzoic acid, making it susceptible to electron transfer and reduction reactions.

Electrochemical studies, typically employing techniques like cyclic voltammetry, are instrumental in elucidating the reduction pathways of nitroaromatic compounds. For substituted nitrobenzenes, electrochemical reduction can lead to the formation of corresponding anilines. nih.gov The reduction of a nitro group generally proceeds through a series of electron and proton transfer steps. While specific studies on this compound are not extensively detailed in the provided results, the electrochemical behavior of related compounds like m-nitrobenzoic acid has been investigated. researchgate.net The reduction of m-nitrobenzoic acid is a diffusion-controlled process, and the products can vary depending on the conditions, such as pH. researchgate.net For instance, in a basic medium, m-nitrobenzoic acid can be reduced to m-aminobenzoic acid and 3,3-dicarboxyazobenzene. researchgate.net The general mechanism for the electrochemical reduction of a nitro group involves the initial formation of a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to an amine. researchgate.net The presence of the bromine atom and the carboxylic acid group on the same ring as the nitro group in this compound would be expected to influence the reduction potential and the stability of the intermediates formed.

The initial step in the electrochemical reduction of nitroaromatic compounds is often the formation of a radical anion. The strong electron-withdrawing nature of the nitro group facilitates the acceptance of an electron into its π* orbital. This radical anion is a key intermediate whose stability and subsequent reaction pathways are influenced by the solvent, pH, and the nature of other substituents on the aromatic ring. While direct characterization of the radical anion of this compound is not detailed in the provided search results, the principles of its formation are well-established for nitroaromatic compounds.

Mechanistic Aspects of Carboxylic Acid Derivatization

The carboxylic acid group of this compound can undergo various derivatization reactions, such as esterification and amidation. researchgate.netuomustansiriyah.edu.iq These reactions typically proceed through the activation of the carboxyl group.

Esterification, for example, can be catalyzed by acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. A nucleophilic alcohol molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an acid anhydride (B1165640), which then readily reacts with nucleophiles like alcohols or amines. researchgate.net The formation of these derivatives often involves reagents like thionyl chloride or dicyclohexylcarbodiimide (B1669883) (DCC).

Influences of Electronic and Steric Effects on Reaction Pathways

The reactivity of this compound is a delicate balance of electronic and steric effects exerted by its substituents.

Electronic Effects: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution at the ortho and para positions. libretexts.orgmasterorganicchemistry.com The bromine atom also contributes to the deactivation of the ring towards electrophilic attack through its inductive effect, although it is an ortho, para-director due to its resonance effect. The carboxylic acid group is also a deactivating, meta-directing group in electrophilic substitutions.

Steric Effects: The presence of two ortho substituents, the bromine atom and the nitro group, flanking the carboxylic acid group, creates significant steric hindrance. This steric crowding can influence the rate and feasibility of reactions involving the carboxylic acid group, such as esterification. researchgate.net It can also affect the approach of nucleophiles in SNA r reactions, although the electronic activation by the nitro group is generally the dominant factor. The steric bulk of substituents can influence the ratio of substitution to elimination products in certain reactions. researchgate.net

Decarboxylative Reaction Pathways and Mechanisms

Aromatic carboxylic acids, particularly those with ortho-substituents, can undergo decarboxylation, which is the removal of the carboxyl group as carbon dioxide. nih.gov This process can be a key step in various synthetic transformations.

Decarboxylative halogenation, for instance, allows for the replacement of a carboxylic acid group with a halogen. acs.org While the Hunsdiecker reaction is a classic example using silver salts of carboxylic acids, modern methods often employ transition metal catalysts. acs.org The mechanism can involve radical intermediates. acs.org

Catalytic decarboxylative cross-coupling reactions have emerged as powerful tools in organic synthesis. rsc.orgresearchgate.net These reactions often utilize palladium or copper catalysts. researchgate.netresearchgate.net For ortho-substituted benzoic acids, decarboxylation can be facilitated by the electronic and steric nature of the substituents. For instance, copper-catalyzed decarboxylative deuteration of ortho-substituted benzoic acids has been reported. thieme-connect.com The proposed mechanism for some copper-catalyzed decarboxylative couplings involves the formation of an organocopper intermediate after decarboxylation, which then undergoes further reaction. rsc.org

The presence of the ortho-nitro group in this compound can influence its decarboxylation. Palladium-catalyzed decarboxylative ortho-halogenation of o-nitrobenzoic acids has been shown to proceed via a 2-halo-6-nitrobenzoic acid derivative intermediate in some cases. researchgate.netresearchgate.net

Derivatization and Analog Development of 2 Bromo 6 Nitrobenzoic Acid

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group of 2-bromo-6-nitrobenzoic acid is a primary site for derivatization, readily undergoing reactions to form esters, amides, and other acid derivatives. These transformations are fundamental in altering the molecule's polarity, solubility, and biological activity.

Esterification is a common modification. For instance, the reaction of this compound with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid yields methyl 2-bromo-6-nitrobenzoate. evitachem.com This esterification process is a standard method for protecting the carboxylic acid or for creating ester derivatives with specific properties.

Amide formation represents another critical derivatization pathway. The carboxylic acid can be activated and subsequently reacted with a diverse range of amines to produce the corresponding amides. This reaction is often facilitated by coupling agents or by converting the carboxylic acid to a more reactive species like an acyl chloride. For example, the synthesis of N-substituted amides can be achieved through various methods, including the use of triphenylphosphine (B44618) and N-chlorophthalimide to generate an in-situ acyl phosphonium (B103445) salt, which then reacts with an amine. acs.org The formation of 2-bromo-6-nitrobenzohydrazide (B15331582) from this compound and hydrazine (B178648) hydrate (B1144303) under reflux conditions further illustrates the versatility of the carboxylic acid group for creating diverse derivatives. smolecule.com

These transformations at the carboxylic acid moiety are crucial for building more complex molecules and for exploring the structure-activity relationships of resulting analogs.

Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring of this compound is a key handle for introducing a wide variety of substituents through nucleophilic substitution and metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the adjacent nitro and carboxylic acid groups activates the aromatic ring towards these transformations.

Nucleophilic Substitution Reactions with Diverse Nucleophiles

The bromine atom in this compound and its derivatives can be displaced by a range of nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. evitachem.comchemimpex.comresearchgate.net The presence of the ortho-nitro group significantly facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). organicchemistrytutor.com

Common nucleophiles employed in these reactions include amines, thiols, and alkoxides. evitachem.com For instance, reacting methyl 2-bromo-6-nitrobenzoate with amines or thiols leads to the substitution of the bromine atom, forming 2-amino-6-nitrobenzoate or 2-thio-6-nitrobenzoate derivatives, respectively. evitachem.com The reaction conditions for SNAr typically involve a polar aprotic solvent and may require heat to proceed at a reasonable rate.

The following table summarizes representative nucleophilic substitution reactions of this compound derivatives.

| Starting Material | Nucleophile | Product | Reference |

| Methyl 2-bromo-6-nitrobenzoate | Amines | Methyl 2-amino-6-nitrobenzoate derivatives | evitachem.com |

| Methyl 2-bromo-6-nitrobenzoate | Thiols | Methyl 2-thio-6-nitrobenzoate derivatives | evitachem.com |

| 2-Bromo-1,3-dinitrobenzene | α-halocarbanions | 2,6-dinitrophenyl derivatives | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for forming carbon-carbon bonds. preprints.org In the context of this compound, the bromine atom serves as an excellent electrophilic partner for coupling with various organoboron reagents. diva-portal.orgrsc.org

The Suzuki-Miyaura reaction typically involves a palladium catalyst, a base, and a suitable solvent. preprints.org This methodology allows for the introduction of a wide range of aryl, heteroaryl, and vinyl groups at the 2-position of the benzoic acid scaffold. For instance, the coupling of 2-bromobenzoate (B1222928) esters with arylboronic acids provides access to a diverse array of 2-aroylbenzoate derivatives. rsc.org While sterically hindered substrates can be challenging, optimized conditions, such as the slow addition of the boronic acid, can improve the yield of the desired carbonylative coupling product. rsc.org

The table below provides an example of a Suzuki-Miyaura coupling reaction involving a related brominated nitroaromatic compound.

| Aryl Halide | Boronic Acid | Product | Catalyst System | Reference |

| 2-Bromo-5-chloroaniline | Phenylboronic acid | 5-Chloro-2-aminobiphenyl | Pd catalyst, base | uio.no |

| 2-Bromobenzoate esters | Arylboronic acids | 2-Aroylbenzoate derivatives | Pd catalyst, base | rsc.org |

Decarboxylative Halogenation and Related Functionalizations

Decarboxylative functionalization offers an alternative strategy for modifying the aromatic ring, where the carboxylic acid group is replaced by another functional group. chemrevlett.com While this section focuses on reactions involving the bromine atom, it's important to note that decarboxylative reactions can be influenced by the other substituents on the ring.

In the context of related nitrobenzoic acids, copper-mediated decarboxylative halogenation has been shown to be an effective method for introducing halides. For example, ortho-nitrobenzoic acids can undergo iododecarboxylation in the presence of copper(I) iodide and oxygen. researchgate.net This approach provides a regioselective method for halogen introduction, driven by the electronic nature of the ortho-nitro group. rsc.org

Modifications of the Nitro Group

The nitro group of this compound is a versatile functional group that can be readily transformed into a variety of other nitrogen-containing functionalities, most notably an amino group. This transformation is a key step in the synthesis of many important compounds.

Reduction to Amino and Other Nitrogenous Derivatives

The reduction of the nitro group to an amino group is one of the most fundamental and widely used transformations in aromatic chemistry. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the aromatic ring, transforming the electron-withdrawing nitro group into an electron-donating amino group.

Several methods are available for the reduction of aromatic nitro groups. Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) is a clean and efficient method. evitachem.com Alternatively, reduction can be achieved using metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com Another common reagent for this transformation is tin(II) chloride (SnCl2). masterorganicchemistry.com

The resulting 2-amino-6-bromobenzoic acid is a valuable intermediate for further derivatization. The amino group can be acylated, alkylated, or used in the construction of heterocyclic rings. For example, the reduction of 2,6-dinitrobenzoic acid is a key step in the synthesis of 6-methoxyanthranilic acid. researchgate.net

The table below summarizes common methods for the reduction of the nitro group in nitroaromatic compounds.

| Starting Material | Reagent(s) | Product | Reference |

| Methyl 2-bromo-6-nitrobenzoate | H2, Pd/C | Methyl 2-amino-6-bromobenzoate | evitachem.com |

| Aromatic Nitro Compound | Fe, HCl | Aromatic Amine | masterorganicchemistry.com |

| Aromatic Nitro Compound | Sn, HCl | Aromatic Amine | masterorganicchemistry.com |

| Aromatic Nitro Compound | SnCl2 | Aromatic Amine | masterorganicchemistry.com |

| 2,6-Dinitrobenzoic acid | Reduction | 2-Amino-6-nitrobenzoic acid | researchgate.net |

Oxidative Transformations of Nitrogen Functionalities

While the reduction of the nitro group in nitroaromatic compounds to an amino group is a common and well-documented transformation, oxidative transformations of the nitrogen functionality are also a subject of scientific investigation, particularly in the context of biodegradation and photochemistry. nih.govmdpi.com The electron-deficient nature of the aromatic ring in nitroaromatic compounds, including this compound, generally makes them resistant to further oxidative degradation. mdpi.com

However, specific enzymatic and photochemical processes can facilitate the oxidative removal or transformation of the nitro group. In biological systems, aerobic bacteria have evolved pathways to metabolize nitroaromatic compounds. nih.gov These pathways can involve monooxygenase or dioxygenase enzymes that hydroxylate the aromatic ring, leading to the spontaneous elimination of the nitro group as nitrite (B80452). nih.govmdpi.com Another bacterial strategy involves an initial reduction of the nitro group to a hydroxylamine, which then undergoes an enzyme-catalyzed rearrangement to a hydroxylated product suitable for ring cleavage. nih.gov

Photochemical oxidation represents another avenue for the transformation of the nitro functionality. The strong near-UV absorption by the nitro group makes nitroaromatic compounds susceptible to photolysis. mdpi.com This can lead to the formation of reactive nitrogen species such as nitrite (NO₂⁻), nitric oxide (NO), and nitrous acid (HONO), which can act as precursors to atmospheric hydroxyl radicals. mdpi.com While these oxidative processes are not typically employed as standard synthetic methodologies for derivatization, they are crucial for understanding the environmental fate and toxicological profiles of nitroaromatic compounds. nih.govscielo.br The primary synthetic utility of the nitro group in compounds like this compound remains its role as a precursor to the amino group via reduction, which then opens up a vast array of further derivatization possibilities. masterorganicchemistry.com

Synthesis and Research on Isomeric and Structurally Modified Benzoic Acid Analogues

The exploration of isomers and analogs of this compound is crucial for understanding how substituent placement and identity affect the molecule's chemical and physical properties. This research provides insights into reactivity, informs the design of new synthetic intermediates, and helps establish structure-activity relationships for biologically active compounds.

Comparative Reactivity Studies with 2-Bromo-4-nitrobenzoic Acid

While direct, side-by-side comparative studies of the reactivity of this compound and its 2,4-isomer are not extensively documented, a comparative analysis can be inferred from their individual synthetic routes and known reactions. The positioning of the substituents significantly influences the electronic and steric environment of the reactive sites (the carboxylic acid, the bromine atom, and the nitro group).

In this compound, the carboxylic acid is flanked by two bulky ortho-substituents, leading to significant steric hindrance. This can affect esterification and other reactions at the carboxyl group. In contrast, the carboxylic acid in 2-bromo-4-nitrobenzoic acid has only one ortho-substituent (the bromine atom), making it sterically more accessible.

The electronic effects also differ. In the 2,6-isomer, both the bromo and nitro groups are ortho to the carboxyl group, exerting a strong inductive-withdrawing effect. In the 2,4-isomer, the nitro group is para to the bromine and meta to the carboxyl group. This placement influences the acidity of the carboxylic acid and the susceptibility of the bromine atom to nucleophilic aromatic substitution. For instance, the synthesis of 2-bromo-4-nitrobenzoic acid can be achieved by the hydrolysis of 2-bromo-4-nitro-benzonitrile. The reactivity of these isomers in nucleophilic substitution reactions, where the bromine is displaced, is a key area of comparison. The ammonolysis of 2-halo-6-nitrobenzoic acids to produce 2-amino-6-nitrobenzoic acid has been shown to proceed under relatively mild conditions with a copper catalyst, highlighting the activation of the halogen at this position. chemimpex.comgoogle.com

Investigations of Other Halogenated Nitrobenzoic Acid Isomers (e.g., 2-Bromo-3-nitrobenzoic acid, 2-Bromo-5-nitrobenzoic acid)

Research into other isomers, such as 2-bromo-3-nitrobenzoic acid and 2-bromo-5-nitrobenzoic acid, provides a broader understanding of the interplay between substituent positions on the benzoic acid ring.

2-Bromo-3-nitrobenzoic acid is typically synthesized via the nitration of 2-bromobenzoic acid, with the 2,3-isomer being separated from the major 2,5-isomer by fractional crystallization. orgsyn.org It serves as a versatile intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and antimicrobial agents. ontosight.aichemimpex.com The bromine atom and the nitro group activate the ring for various transformations, including nucleophilic substitutions and coupling reactions. chemimpex.comcymitquimica.com

2-Bromo-5-nitrobenzoic acid is also prepared from the nitration of 2-bromobenzoic acid. chemicalbook.com Its functional groups make it a valuable building block in organic synthesis. The bromine atom can be displaced by nucleophiles or participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form biaryl compounds. The nitro group can be readily reduced to an amino group, providing a route to a different class of derivatives.

The table below summarizes key properties of these isomers.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Key Synthetic Features |

|---|---|---|---|---|

| 2-Bromo-3-nitrobenzoic acid | 573-54-6 | C₇H₄BrNO₄ | 184-187 | Synthesized by nitration of 2-bromobenzoic acid; used as intermediate for pharmaceuticals. orgsyn.orgontosight.aibiosynth.com |

| 2-Bromo-5-nitrobenzoic acid | 943-14-6 | C₇H₄BrNO₄ | 180-181 | Major product of 2-bromobenzoic acid nitration; participates in substitution and coupling reactions. chemicalbook.com |

| 5-Bromo-2-nitrobenzoic acid | 6950-43-2 | C₇H₄BrNO₄ | 139-141 | Synthesized from 2-nitrobenzoic acid; used in cross-coupling reactions and as pharmaceutical intermediate. vulcanchem.com |

Exploration of Different Substituent Patterns (e.g., methyl, cyano, fluoro)

Replacing the bromo or nitro groups with other functionalities like methyl, cyano, or fluoro groups creates a diverse library of benzoic acid analogs with distinct chemical properties and potential applications.

Methyl Analogs: 2-Methyl-6-nitrobenzoic acid is a key intermediate in the synthesis of fungicides like metrafenone. google.com Its synthesis often involves the oxidation of 3-nitro-o-xylene. google.compatsnap.com The presence of the methyl group, an electron-donating group, alters the electronic nature of the ring compared to the electron-withdrawing bromo substituent. This analog is also used in the synthesis of anti-inflammatory and analgesic drugs.

Cyano Analogs: The cyano group is a strong electron-withdrawing group. Compounds like 2-cyano-5-nitrobenzoic acid are synthesized by the nitration of 2-cyanobenzoic acid. evitachem.com The synthesis of 4-cyano-3-nitrobenzoic acid has been achieved via the reaction of 4-chloro-3-nitrobenzoic acid with cuprous cyanide. prepchem.com These cyano-nitrobenzoic acids are valuable intermediates, with the cyano group being hydrolyzable to a carboxylic acid or transformable into other functional groups.

Fluoro Analogs: The fluoro substituent provides unique properties due to its high electronegativity and small size. 2-Fluoro-6-nitrobenzoic acid is a known compound used as an intermediate in various chemical syntheses. innospk.comsynquestlabs.com Similarly, 2-fluoro-3-nitrobenzoic acid is an important pharmaceutical intermediate, which can be synthesized from o-methylphenol through a multi-step process involving nitration, chlorination, fluorination, and finally, oxidation. wipo.int The synthesis of 2-fluorobenzoic acids can also be achieved through nucleophilic fluorination of hypervalent iodine precursors. arkat-usa.org

The table below details some of these structurally modified analogs.

| Compound Name | CAS Number | Key Substituents | Synthetic Precursor/Method Example |

|---|---|---|---|

| 2-Methyl-6-nitrobenzoic acid | 13506-76-8 | Methyl, Nitro | Oxidation of 3-nitro-o-xylene. patsnap.com |

| 2-Cyano-5-nitrobenzoic acid | 774227-60-0 | Cyano, Nitro | Nitration of 2-cyanobenzoic acid. |

| 2-Fluoro-6-nitrobenzoic acid | 385-02-4 | Fluoro, Nitro | Intermediate in chemical synthesis. innospk.com |

| 2-Fluoro-3-nitrobenzoic acid | 113024384 (Patent) | Fluoro, Nitro | Multi-step synthesis from o-methylphenol. wipo.int |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-bromo-6-nitrobenzoic acid, both ¹H and ¹³C NMR studies are critical for confirming the substitution pattern on the benzene (B151609) ring.

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. In the case of this compound, the aromatic region of the spectrum is of particular interest. The three protons on the benzene ring will exhibit distinct signals, with their chemical shifts and coupling patterns being indicative of their positions relative to the bromo, nitro, and carboxylic acid groups. While specific experimental data for this compound is not widely published, data for a related compound, 2-fluoro-6-nitrobenzoic acid, shows aromatic proton signals in the range of δ 7.53-7.78 ppm. rsc.org For this compound, the electron-withdrawing nature of the nitro and bromo groups would be expected to deshield the aromatic protons, leading to chemical shifts in a similar downfield region. The carboxylic acid proton would appear as a broad singlet at a much higher chemical shift, typically above δ 10 ppm.

Carbon-13 NMR (¹³C NMR) probes the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the seven carbon atoms (six in the benzene ring and one in the carboxyl group) are influenced by the attached functional groups. The carbon bearing the carboxylic acid group will be significantly downfield, while the carbons attached to the bromo and nitro groups will also show characteristic shifts. Although specific ¹³C NMR data for this compound is scarce in the literature, analysis of related structures like 4-bromobenzoic acid reveals the carboxyl carbon at approximately δ 166.93 ppm and the aromatic carbons in the δ 129-139 ppm range. rsc.org Similar patterns would be anticipated for this compound, with the positions of the signals confirming the ortho and meta relationships of the substituents.

Table 1: Representative ¹H and ¹³C NMR Data for Related Benzoic Acid Derivatives This table provides illustrative data from related compounds due to the limited availability of specific experimental data for this compound.

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| 2-Fluoro-6-nitrobenzoic acid | ¹H | 7.78–7.70 (m, 1H), 7.63–7.53 (m, 2H) rsc.org |

Vibrational Spectroscopy Applications (e.g., Fourier-Transform Infrared Spectroscopy, FTIR)

Table 2: Expected FTIR Absorption Bands for this compound Based on typical functional group absorption regions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3000 (broad) |

| Carboxylic Acid | C=O Stretch | ~1700 (strong) |

| Nitro Group | Asymmetric Stretch | 1520 - 1560 |

| Nitro Group | Symmetric Stretch | 1345 - 1385 |

Mass Spectrometry for Molecular Structure Elucidation (e.g., Gas Chromatography-Mass Spectrometry, GC/MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 246.01 g/mol ). nih.gov Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu

Predicted mass spectrometry data for this compound suggests the following adducts: [M+H]⁺ at m/z 245.93965, [M+Na]⁺ at m/z 267.92159, and [M-H]⁻ at m/z 243.92509. uni.lu Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and the bromine atom (-Br).

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, in the solid state of this compound. While a crystal structure for this compound itself is not publicly available, studies on related substituted benzoic acids have been conducted. researchgate.net For example, the analysis of other halogenated nitrobenzoic acids often reveals dimeric structures formed through hydrogen bonding between the carboxylic acid groups of adjacent molecules. Such an analysis for this compound would be invaluable for understanding its solid-state packing and properties.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. While this compound in its ground state is not paramagnetic, ESR spectroscopy can be used to study radical ions that may be formed under certain conditions, such as through electrochemical reduction or upon irradiation. The reduction of the nitro group can lead to the formation of a nitro radical anion, which is ESR-active. Studies on other nitroaromatic compounds have utilized ESR to characterize these radical species. acs.org A recent study on gamma-irradiated 2-nitrobenzoic acid, a related compound, used EPR to investigate the paramagnetic centers formed. researchgate.net Similar studies on this compound could provide insights into its redox behavior and the nature of its radical intermediates.

Computational Chemistry and Theoretical Modeling of 2 Bromo 6 Nitrobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular and electronic structure of substituted benzoic acids. dntb.gov.ua For compounds like 2-bromo-6-nitrobenzoic acid, DFT methods can be used to optimize the molecular geometry, predict vibrational frequencies, and calculate key electronic properties. researchgate.net

Research on analogous molecules demonstrates that methods like DFT at the B3LYP level can be used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies of these frontier orbitals are fundamental in predicting a molecule's reactivity. A lower HOMO-LUMO energy gap typically implies higher chemical reactivity. The electron-withdrawing nature of both the bromine atom and the nitro group significantly influences the electronic distribution across the benzene (B151609) ring, affecting its susceptibility to nucleophilic or electrophilic attack.

Furthermore, quantitative structure-property relationship (QSPR) models have been developed for various benzoic acids, including this compound, to predict properties like the acidity constant (pKa). researchgate.net These models often use molecular descriptors derived from quantum chemical calculations to correlate a compound's structure with its chemical properties, providing a predictive framework for its reactivity in different chemical environments. researchgate.net

Theoretical Prediction and Analysis of Molecular Descriptors Relevant to Reactivity and Interactions

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and are essential for understanding its behavior. For this compound, key descriptors like TPSA and LogP offer predictions about its physicochemical properties.

The Topological Polar Surface Area (TPSA) is a descriptor that calculates the surface area of polar atoms (typically oxygen and nitrogen) in a molecule. openeducationalberta.capeter-ertl.com It is a valuable parameter for predicting the transport properties of molecules, such as their ability to permeate cell membranes. peter-ertl.comnih.gov A higher TPSA value generally corresponds to lower lipid solubility and reduced membrane permeability. openeducationalberta.ca For this compound, the calculated TPSA is primarily contributed by the nitro and carboxylic acid groups. Computed values for its TPSA are reported as 83.1 Ų. nih.govnih.gov This value suggests significant polarity, which is a critical factor in its potential interactions with biological targets and its behavior in polar solvents.

The partition coefficient (LogP) quantifies the lipophilicity of a compound, indicating its distribution preference between an organic (octanol) and an aqueous phase. This descriptor is crucial for predicting how a molecule might move through different biological compartments. Different computational methods yield slightly different LogP values for this compound, reflecting the nuances of the algorithms used. The computed XLogP3 value is 0.9, while other calculations report values of 1.62 and 2.0555. nih.govchemsrc.comchemscene.com These values suggest moderate lipophilicity.

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 83.1 Ų | nih.govnih.gov |

| XLogP3 | 0.9 | nih.gov |

| LogP | 1.62 | chemsrc.com |

| LogP | 2.0555 | chemscene.com |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

This compound possesses functional groups capable of acting as both hydrogen bond donors and acceptors. Computational analysis identifies one hydrogen bond donor (from the carboxylic acid's hydroxyl group) and four hydrogen bond acceptors (the oxygens of the carboxylic acid and nitro groups). nih.gov This capacity for hydrogen bonding is fundamental to its crystal structure and its interactions in solution. Studies on structurally related compounds show that such functional groups can form extensive two-dimensional or three-dimensional hydrogen-bonding networks, which dictate the solid-state packing and physical properties of the material. researchgate.net The interplay of these hydrogen bonds is a key area of investigation in theoretical studies.

Conformational Analysis and Rotational Barrier Studies

Conformational analysis of this compound is dominated by the steric hindrance imposed by the bulky substituents at the ortho positions (C2-Br and C6-NO2). The molecule has one rotatable bond between the benzene ring and the carboxylic acid group. nih.gov However, the rotation around this C-C bond is significantly restricted.

This phenomenon is analogous to that seen in other highly substituted biphenyls and benzoic acids, such as 6,6′-Dinitrodiphenic acid. In such molecules, the large ortho groups prevent free rotation, leading to a high rotational energy barrier and a form of axial chirality known as atropisomerism. This means the molecule can exist as stable, non-interconverting enantiomers at room temperature due to a rotational barrier estimated to be over 100 kJ/mol. Theoretical studies on similar systems have calculated rotational barriers of a comparable magnitude. acs.org Computational methods can be employed to calculate the potential energy surface for the rotation of the carboxyl group, thereby quantifying the energy barrier and identifying the most stable conformations of this compound.

Molecular Dynamics Simulations in Reaction Environments

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are complementary to static quantum chemical calculations. mazums.ac.ir For this compound, MD simulations can be used to model its behavior in various environments, such as in different solvents or in the presence of other reactants or catalysts.

These simulations can reveal how the molecule interacts with its surroundings, including the formation and breaking of hydrogen bonds with solvent molecules. mazums.ac.ir In the context of a chemical reaction, MD can be used to explore the conformational changes the molecule undergoes as it approaches a transition state. By simulating the ligand-protein complexes, MD studies can also assess the stability of the compound within a biological binding site, which is crucial for drug design applications. mazums.ac.ir The CHARMM36 force field is an example of a parameter set used for such simulations. mazums.ac.ir

Applications and Emerging Research Areas in Chemical Biology and Materials Science

Utility in Pharmaceutical and Agrochemical Synthesis

2-Bromo-6-nitrobenzoic acid serves as a versatile and crucial building block in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, and a nitro group on the benzene (B151609) ring, provides multiple reactive sites for a variety of chemical transformations.

Building Block for Complex Organic Scaffolds

The strategic placement of the bromo and nitro groups, ortho to the carboxylic acid, makes this compound an ideal starting material for the construction of complex heterocyclic and polycyclic scaffolds. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, alkyl, and alkynyl groups. The nitro group can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The carboxylic acid group provides a handle for esterification, amidation, or conversion to other functional groups.

This trifunctional nature enables the synthesis of a wide array of intricate molecular architectures. For instance, it has been employed in the synthesis of nitrogen-containing heterocycles like isoindolinones, benzolactams, and isoquinolinones through sequential aryl radical cyclizations. The ability to construct such complex frameworks is of paramount importance in drug discovery and development, where molecular complexity often correlates with biological activity and target specificity.

Below is a table summarizing the utility of this compound in creating complex organic scaffolds:

| Scaffold Type | Synthetic Strategy | Key Reactions |

| Nitrogen Heterocycles | Aryl radical cyclization | Coupling with nitrogen-containing compounds, radical cyclization |

| Fused Ring Systems | Multi-component reactions | Utilizing the diverse reactivity of the functional groups |

| Substituted Aromatics | Cross-coupling reactions | Suzuki, Heck, Sonogashira couplings |

Precursor for Active Pharmaceutical Ingredients (APIs)

The utility of this compound extends to its role as a key precursor in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives have been investigated for various therapeutic applications. For example, it is a synthetic intermediate for bicalutamide (B1683754) and its analogs, which are androgen receptor antagonists used in the treatment of hormone-sensitive cancers.

The synthesis of APIs often involves multi-step sequences where the functionalities of this compound are sequentially modified to build the final drug molecule. The nitro group can be a precursor to an amino group, a common pharmacophore in many drugs. The bromo substituent allows for the introduction of various lipophilic or polar groups that can modulate the pharmacokinetic and pharmacodynamic properties of the resulting API.

Here are some examples of API classes where this compound or its derivatives can serve as precursors:

| API Class | Therapeutic Area | Synthetic Utility |

| Anti-cancer agents | Oncology | Precursor for androgen receptor antagonists |

| Anti-inflammatory drugs | Inflammation | Intermediate in the synthesis of anti-inflammatory compounds |

| Analgesic drugs | Pain management | Building block for analgesic agents |

Role in Biochemical Pathway Modulation and Enzyme Inhibition Research

Derivatives of this compound have shown potential in modulating biochemical pathways and inhibiting enzymes, making them valuable tools in chemical biology research. The structural features of these compounds allow them to interact with biological targets such as enzymes and receptors. For instance, 2-bromo-5-nitrobenzoic acid has been shown to have an inhibitory effect on the enzyme fibrinogen, which is crucial for blood clotting. It also exhibits inhibitory activity against other enzymes involved in protein synthesis and cellular metabolism, and has been shown to block the ability of cancer cells to utilize amino acids.

Exploration in Materials Science for Functional Polymers and Coatings

The reactivity of this compound also lends itself to applications in materials science. The carboxylic acid group can be used for polymerization reactions, leading to the formation of functional polymers. The bromo and nitro groups can be retained in the polymer structure, imparting specific properties to the material, or they can be chemically modified post-polymerization to introduce new functionalities.

For example, polymers containing nitroaromatic groups may exhibit interesting optical or electronic properties. The bromine atom can serve as a site for grafting other polymer chains or for creating cross-linked materials. These functional polymers could find applications in areas such as specialty coatings, membranes, or as components in electronic devices. While this is an emerging area of research, the versatility of this compound suggests significant potential for the development of novel materials with tailored properties.

Analytical Reagent Development and Quantification Methodologies

In the field of analytical chemistry, this compound can be utilized as a reagent for the detection and quantification of various analytes. Its ability to form stable complexes with certain ions or molecules can be exploited in the development of new analytical methods, such as spectrophotometric or chromatographic techniques. The presence of the chromophoric nitro group can facilitate detection by UV-Vis spectroscopy.

Furthermore, understanding the chemical properties and reactivity of this compound is essential for developing accurate quantification methodologies for this compound and its derivatives in various matrices, including pharmaceutical formulations and environmental samples.

Advanced Research into Therapeutic Potential (e.g., anticancer, anti-inflammatory, antimicrobial properties)

Building on its role as a precursor for APIs, there is ongoing research into the inherent therapeutic potential of derivatives of this compound itself. Preliminary studies have suggested that compounds derived from substituted nitrobenzoic acids may possess a range of biological activities.

For instance, some nitrobenzoic acid derivatives have been investigated for their anticancer properties. The mechanism of action may involve the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis.

In the realm of anti-inflammatory research, derivatives of this compound are being explored as potential anti-inflammatory agents. The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways.

Additionally, the antimicrobial properties of related compounds are also under investigation. For example, 2-bromo-3-nitrobenzoic acid has been reported to inhibit the growth of Staphylococcus by interfering with DNA and protein synthesis. While this is a different isomer, it highlights the potential of bromo-nitrobenzoic acid scaffolds in antimicrobial research.

It is important to note that this is an active area of research, and further studies are needed to fully elucidate the therapeutic potential and mechanisms of action of these compounds.

Q & A

Q. How do solvent polarity and temperature affect the compound’s tautomeric equilibrium in solution?

- Methodology : Conduct UV-Vis titration in solvents (e.g., DMSO, chloroform) at 25–60°C. Monitor enol-keto tautomerism via absorbance shifts (λmax ~300 nm for enol). Calculate equilibrium constants (Keq) using the Benesi-Hildebrand method. Correlate with Kamlet-Taft solvent parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.